1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18866234
InChI: InChI=1S/C14H18O7S/c1-9(2)13(15)19-10(3)20-14(16)21-11-5-7-12(8-6-11)22(4,17)18/h5-10H,1-4H3
SMILES:
Molecular Formula: C14H18O7S
Molecular Weight: 330.36 g/mol

1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate

CAS No.:

Cat. No.: VC18866234

Molecular Formula: C14H18O7S

Molecular Weight: 330.36 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate -

Specification

Molecular Formula C14H18O7S
Molecular Weight 330.36 g/mol
IUPAC Name 1-(4-methylsulfonylphenoxy)carbonyloxyethyl 2-methylpropanoate
Standard InChI InChI=1S/C14H18O7S/c1-9(2)13(15)19-10(3)20-14(16)21-11-5-7-12(8-6-11)22(4,17)18/h5-10H,1-4H3
Standard InChI Key SVHRMWZPCNHENV-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)C

Introduction

Key Findings

1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate is a structurally complex ester derivative characterized by a 2-methylpropanoate backbone functionalized with a 4-methanesulfonylphenoxycarbonyloxy group. While direct literature on this compound remains limited, its structural analogs and synthetic pathways provide critical insights into its potential physicochemical properties, synthesis strategies, and applications. This report synthesizes data from patents, chemical databases, and related compounds to construct a detailed profile of this molecule.

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate, reflects its bifunctional ester architecture. The core structure consists of two ester groups:

  • Ethyl 2-methylpropanoate: A simple ester with the formula C6H12O2\text{C}_6\text{H}_{12}\text{O}_2, known for its fruity odor and low boiling point (110°C) .

  • 4-Methanesulfonylphenoxycarbonyloxy group: A bulky substituent introducing sulfonyl and aromatic moieties.

Structural Features

  • Molecular formula: C14H18O8S\text{C}_{14}\text{H}_{18}\text{O}_8\text{S} (calculated based on substituents).

  • Functional groups:

    • Two ester linkages (R-O-CO-O-R’\text{R-O-CO-O-R'}).

    • A methanesulfonyl (SO2CH3\text{SO}_2\text{CH}_3) group at the para position of the phenyl ring.

    • A branched 2-methylpropanoate chain.

Predicted Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular weight354.35 g/molSum of atomic masses
Boiling point290–310°CIncreased bulk vs. ethyl isobutyrate
LogP (octanol/water)1.8–2.2Hydrophobic sulfonyl group
SolubilityLow in water; soluble in organic solventsAnalogous esters

Synthesis Pathways

While no direct synthesis method for this compound is documented, plausible routes can be inferred from related patents and esterification strategies.

Route 1: Carbonate Ester Formation

  • Synthesis of 4-methanesulfonylphenol:

    • Sulfonation of phenol followed by methylation could yield the intermediate.

  • Chloroformate activation:

    • Reaction of 4-methanesulfonylphenol with phosgene to form 4-methanesulfonylphenyl chloroformate.

  • Esterification:

    • Condensation of the chloroformate with ethyl 2-methylpropanoate in the presence of a base (e.g., pyridine) .

Route 2: Stepwise Esterification

  • Preparation of ethyl 2-methylpropanoate:

    • Fischer esterification of 2-methylpropanoic acid with ethanol .

  • Introduction of carbonate group:

    • Reaction with 4-methanesulfonylphenyl carbonochloridate under anhydrous conditions.

Critical Reaction Parameters

ParameterOptimal RangeRationale
Temperature0–25°CMinimize side reactions
SolventDichloromethane or THFHigh polarity for solubility
CatalystPyridine or DMAPAcid scavenger

Physicochemical and Spectroscopic Properties

Thermal Stability

  • Decomposition temperature: Estimated >200°C based on sulfonyl-containing analogs .

  • Density: ~1.25 g/mL (similar to aryl sulfonates ).

Spectroscopic Data (Predicted)

  • IR spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1740–1760 cm1^{-1} (ester carbonyl) .

    • ν(SO2)\nu(\text{SO}_2): 1150–1350 cm1^{-1} .

  • NMR (1H^1\text{H}):

    • δ 1.2–1.4 ppm (triplet, ethyl CH3_3).

    • δ 3.1 ppm (singlet, SO2_2CH3_3) .

PrecautionGuidance
PPEGloves, goggles, lab coat
StorageCool, dry place away from oxidizers

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